Dimethyl isopropylidenesuccinate
Overview
Description
Dimethyl isopropylidenesuccinate is an organic compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol It is a derivative of succinic acid, where the hydrogen atoms of the carboxyl groups are replaced by methyl groups, and the central carbon is substituted with an isopropylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl isopropylidenesuccinate can be synthesized through several methods. . The reaction conditions typically include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieving high-quality product .
Chemical Reactions Analysis
Types of Reactions: Dimethyl isopropylidenesuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of dimethyl succinate or isopropylidene ketone.
Reduction: Formation of dimethyl isopropylidenediol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dimethyl isopropylidenesuccinate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl isopropylidenesuccinate involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis to release succinic acid and isopropylidene groups, which can then participate in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Dimethyl succinate: A simpler ester of succinic acid without the isopropylidene group.
Diethyl isopropylidenesuccinate: An analog with ethyl groups instead of methyl groups.
Dimethyl fumarate: Another ester of a dicarboxylic acid with different chemical properties.
Uniqueness: Dimethyl isopropylidenesuccinate is unique due to the presence of the isopropylidene group, which imparts distinct steric and electronic effects. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
dimethyl 2-propan-2-ylidenebutanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-6(2)7(9(11)13-4)5-8(10)12-3/h5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILMBEYRSAHUMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(CC(=O)OC)C(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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